![molecular formula C13H14N4O2S B2542805 2-[(5-吡啶-4-基-1,3,4-恶二唑-2-基)硫烷基]-1-吡咯烷-1-基乙酮 CAS No. 724783-21-5](/img/structure/B2542805.png)
2-[(5-吡啶-4-基-1,3,4-恶二唑-2-基)硫烷基]-1-吡咯烷-1-基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridine ring, an oxadiazole ring, and a pyrrolidinone ring . Oxadiazole derivatives are known for their wide range of chemical and biological properties . They have been used in the development of new drugs .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives . The synthesis of this specific compound might involve similar reactions, but the exact synthetic route could not be found in the available resources.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxadiazole ring, and a pyrrolidinone ring . The exact structure could not be found in the available resources.科学研究应用
合成和表征
已通过各种化学反应探索了涉及 2-[(5-吡啶-4-基-1,3,4-恶二唑-2-基)硫烷基]-1-吡咯烷-1-基乙酮衍生物的新型化合物的合成,旨在实现杂环系统。使用 LCMS、IR、1H NMR、13C NMR 和元素分析等技术对这些化合物进行表征,以确定它们的结构和性质 (Fathima 等,2021)。
生物学评估
已广泛研究了这些合成化合物的生物活性,特别是它们的抗菌、抗氧化和抗结核作用。例如,某些衍生物对标准菌株细菌和分枝杆菌显示出有希望的结果,表明它们作为治疗剂的潜力。通常通过最小抑菌浓度 (MIC) 测量来评估抗菌活性,而分子对接研究则提供了化合物与生物靶标相互作用的见解 (Fathima 等,2021)。
未来方向
Oxadiazole derivatives, including those containing a pyridine ring, are an active area of research due to their wide range of biological activities . Future research may focus on exploring new synthetic routes, studying their biological activities, and developing new drugs based on these structures.
作用机制
Target of Action
Similar 1,3,4-oxadiazole derivatives have been shown to exhibit antimicrobial properties , suggesting that their targets could be enzymes or proteins essential for the survival of microorganisms.
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in their function . The compound may bind to its target, altering its structure or function, and thereby inhibiting the growth of microorganisms.
Biochemical Pathways
Similar 1,3,4-oxadiazole derivatives have been found to inhibit enzymes and proteins involved in essential biochemical pathways of microorganisms , leading to their death or growth inhibition.
Pharmacokinetics
It has been hypothesized that 2,5-disubstituted 1,3,4-oxadiazole scaffold may lead to novel potent agents with broad biological activity profile and improved pharmacokinetic properties .
Result of Action
Similar 1,3,4-oxadiazole derivatives have been found to exhibit antimicrobial properties , suggesting that they may inhibit the growth of microorganisms at the molecular and cellular level.
生化分析
Biochemical Properties
2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone plays a significant role in biochemical reactions. It has been shown to interact with various enzymes and proteins, including those involved in antimicrobial and antioxidant activities. For instance, it inhibits the growth of Escherichia coli and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) of 8 and 4 μg/mL, respectively . Additionally, it exhibits antioxidant activity with an IC50 of 17.47 μM using the DPPH free radical-scavenging method . These interactions suggest that the compound can modulate oxidative stress and microbial growth.
Cellular Effects
The effects of 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties indicate its potential to disrupt bacterial cell walls and inhibit essential cellular processes in microbes . Furthermore, its antioxidant activity suggests that it can protect cells from oxidative damage, thereby maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes involved in microbial growth and oxidative stress responses . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the observed biochemical effects. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antimicrobial and antioxidant effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial antimicrobial and antioxidant properties without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s antimicrobial activity suggests that it may interfere with bacterial metabolic pathways, leading to the inhibition of essential processes such as DNA replication, protein synthesis, and cell wall formation . Additionally, its antioxidant properties indicate that it can modulate oxidative metabolism, reducing the levels of reactive oxygen species and protecting cells from oxidative damage.
Transport and Distribution
The transport and distribution of 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues may also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can modulate oxidative metabolism and protect cells from oxidative damage. Alternatively, it may accumulate in the nucleus, where it can influence gene expression and cellular responses to stress.
属性
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-11(17-7-1-2-8-17)9-20-13-16-15-12(19-13)10-3-5-14-6-4-10/h3-6H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKXNIXWPJFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2542726.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)
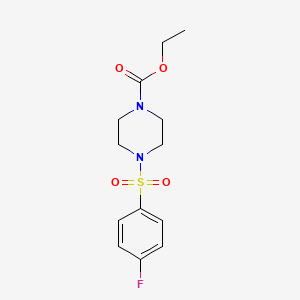
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)
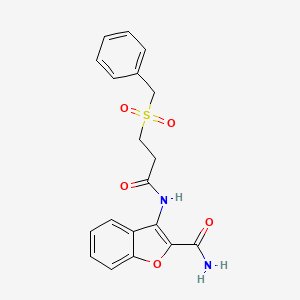
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)
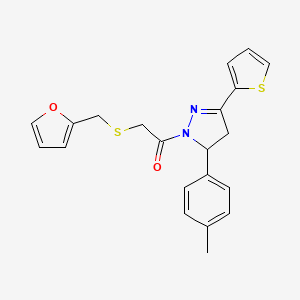
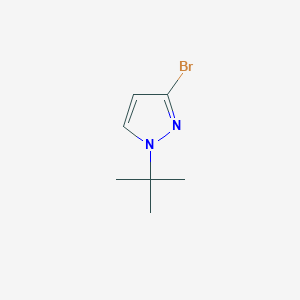
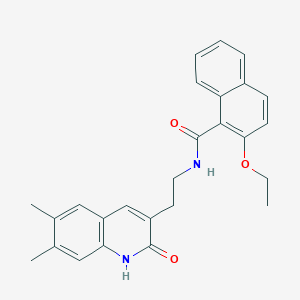

![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)

